Methyl 2-(bromomethyl)cyclopropane-1-carboxylate

Description

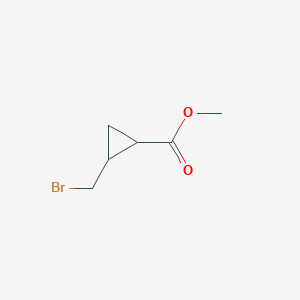

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is a cyclopropane-derived compound featuring a bromomethyl substituent at the 2-position and a methyl ester group at the 1-position. This structure combines the inherent strain of the cyclopropane ring with the reactivity of a bromine atom, making it valuable in organic synthesis, particularly in ring-opening reactions, cross-coupling processes, and as a building block for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C6H9BrO2 |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3H2,1H3 |

InChI Key |

AGOMZUJFFMCWFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC1CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropyl methyl ketone with bromine in the presence of a base like triethylamine can yield the desired product . Another method involves the reaction of cyclopropylcarbinol with phosphorus tribromide, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes. Additionally, the choice of solvents and catalysts can be optimized to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Major products include carboxylic acids and aldehydes.

Scientific Research Applications

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes critical data for methyl 2-(bromomethyl)cyclopropane-1-carboxylate and related compounds, derived from the evidence:

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | 1379317-16-4 | C₁₁H₁₁BrO₂ | Bromophenyl at 1-position | 255.11 | 95% |

| Methyl 1-(hydroxymethyl)cyclopropanecarboxylate | 88157-42-0 | C₆H₁₀O₃ | Hydroxymethyl at 1-position | 130.14 | 95% |

| Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate | Not provided | C₁₁H₁₁NO₂ | Aminophenyl at 2-position | 189.21 (estimated) | Not listed |

| Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | 1072944-71-8 | C₆H₇BrN₂O₂ | Bromopyrazole at 2-position | 231.04 | 97%+ |

| Methyl 2-(4-bromo-2,3-difluorophenyl)acetate | 1807040-78-3 | C₉H₇BrF₂O₂ | Bromo-difluorophenyl at 2-position | 265.06 | 95% |

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate

- Structure : Bromine is part of an aromatic ring rather than a methyl group.

- Reactivity : The bromine on the phenyl ring enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. The cyclopropane ring’s strain may enhance electrophilic substitution on the aromatic ring .

- Applications : Used in medicinal chemistry for constructing polycyclic frameworks.

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate

- Structure : Hydroxymethyl replaces bromomethyl, introducing polarity and hydrogen-bonding capability.

- Reactivity : The hydroxyl group allows for oxidation to carboxylic acids or protection/deprotection strategies. Less reactive toward nucleophilic substitution compared to bromine-containing analogs .

- Applications : Intermediate in synthesizing cyclopropane-based alcohols or ketones.

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

- Structure : Aromatic amine at the 2-position instead of bromomethyl.

- Reactivity: The amino group participates in diazotization, amidation, or Schiff base formation. Electron-donating effects may stabilize the cyclopropane ring against ring-opening .

- Applications : Precursor for dyes, ligands, or bioactive molecules requiring amine functionality.

Brominated Non-Cyclopropane Analogs

Compounds like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and methyl 2-(4-bromo-2,3-difluorophenyl)acetate highlight:

Research Findings and Trends

- Bromine vs. Hydroxymethyl : Bromine’s leaving-group ability makes this compound superior for nucleophilic substitutions, whereas hydroxymethyl derivatives require activation for similar reactivity .

- Aromatic Substitution : Bromophenyl-substituted cyclopropanes exhibit unique electronic effects due to conjugation between the cyclopropane ring and aromatic system, altering reaction pathways compared to aliphatic bromine analogs .

- Purity Impact : High-purity (>95%) brominated cyclopropanes are critical for reproducible yields in sensitive reactions like palladium-catalyzed cross-couplings .

Biological Activity

Methyl 2-(bromomethyl)cyclopropane-1-carboxylate is a cyclopropane derivative characterized by its unique structural features, including a bromomethyl group and a carboxylate ester. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate. The following sections will delve into its biological activity, including relevant research findings, case studies, and comparative data.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 193.04 g/mol

- Density : ~1.6 g/cm³

- Boiling Point : ~191.6 °C at 760 mmHg

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further pharmacological exploration. Its structural features allow for diverse interactions with biological targets, potentially influencing a range of biochemical pathways.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | CHBrO | Similar structure but different bromine position |

| Methyl cyclopropanecarboxylate | CHO | Lacks bromine; simpler structure |

| 1-Bromo-2-methylcyclopropane | CHBr | Different functional groups; no ester functionality |

This table highlights the unique aspects of this compound while situating it within a broader context of related compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory Properties : Studies have shown that derivatives of cyclopropane compounds can inhibit key inflammatory pathways, such as the NF-κB signaling pathway, which is crucial in many inflammatory diseases .

- Antimicrobial Activity : The presence of halogen atoms (like bromine) in organic compounds often enhances their antimicrobial properties, making them effective against various pathogens .

Case Studies

-

Anti-inflammatory Activity :

A study investigating the anti-inflammatory effects of structurally related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that this compound could potentially serve as a lead compound for developing new anti-inflammatory drugs . -

Synthesis and Pharmacological Characterization :

Research focused on synthesizing novel derivatives of cyclopropanes showed that modifications at the bromomethyl position significantly affected the biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects .

Future Directions

Further research is warranted to explore the full potential of this compound in medicinal chemistry. Potential areas of investigation include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how variations in structure influence biological activity, guiding the design of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.